

Diazepane-Based Hit-to-Lead Optimization: Technical Support & Troubleshooting Center

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Compound of Interest

Compound Name: 1-Benzyl-2-methyl-1,4-diazepane

CAS No.: 67744-47-2

Cat. No.: B3010928

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Welcome to the Technical Support Center for Hit-to-Lead (H2L) optimization of diazepane (homopiperazine) scaffolds. The 1,4-diazepane ring is a highly versatile, 7-membered heterocyclic bioisostere of piperazine. While it offers unique spatial geometries for target engagement, its conformational flexibility and basicity introduce specific challenges in permeability, metabolic stability, and cardiotoxicity (hERG liability).

This guide provides drug development professionals with causality-driven troubleshooting strategies and self-validating experimental protocols to navigate these challenges.

Scaffold Conformation & Target Engagement

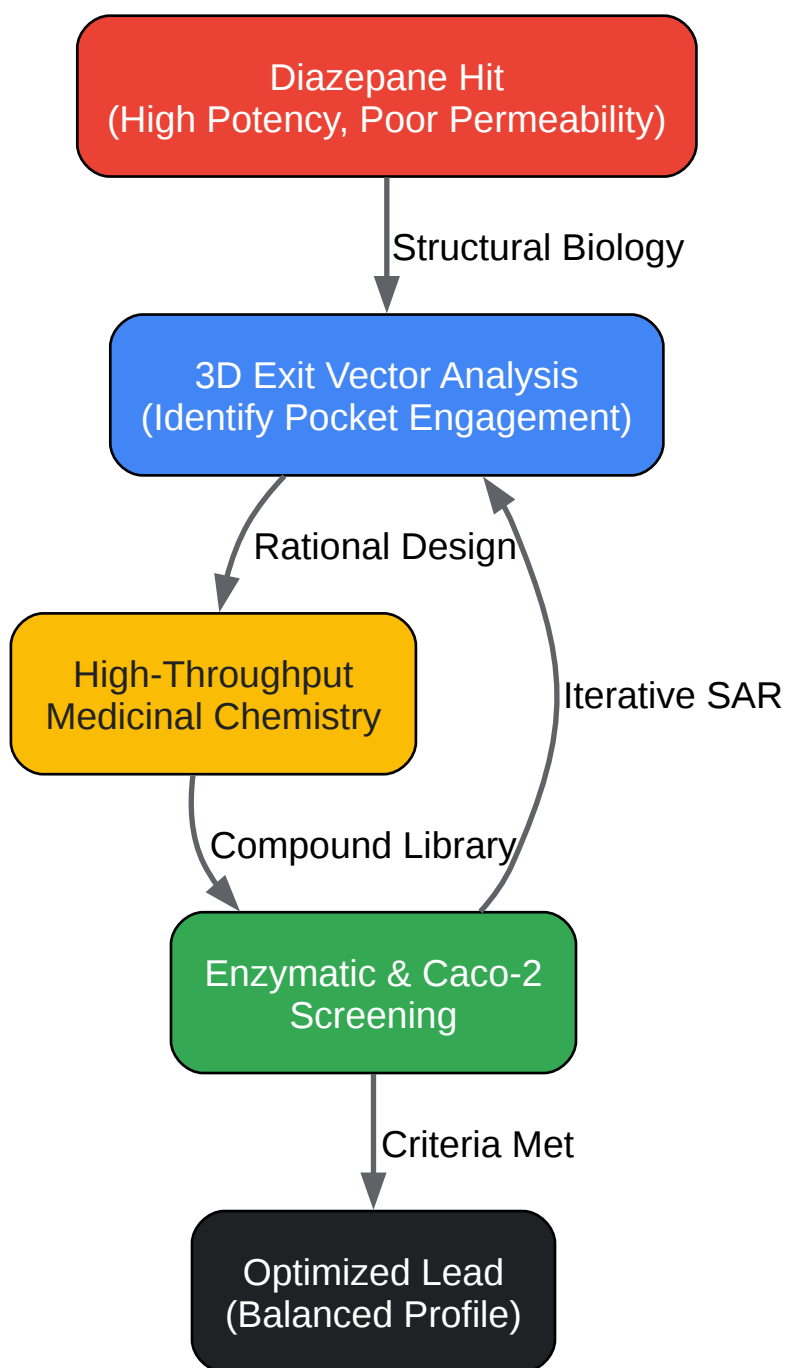
Q: We replaced a piperazine scaffold with a 1,4-diazepane ring. Our target binding affinity increased dramatically, but cellular permeability dropped. Why does this happen, and how do we optimize it?

The Science (Causality): The 7-membered diazepane ring is significantly more conformationally mobile than the 6-membered piperazine ring^[1]. This added flexibility alters the trajectory of substituents (exit vectors). For example, in the optimization of SARS-CoV-2

Mpro inhibitors, expanding a piperazine to a diazepane allowed a substituent to perfectly engage the S1' pocket, resulting in a 10-fold increase in enzymatic potency[2].

However, this increased 3D spatial distribution and flexibility often expose a larger polar surface area (PSA). Furthermore, the basicity (pKa) of the ring nitrogens often increases, leading to a higher fraction of protonated species at physiological pH. A highly flexible, protonated molecule is poorly suited for passive membrane diffusion and is frequently trapped in endosomes or targeted by efflux transporters[2].

Troubleshooting Strategy: To rescue permeability without losing the favorable S1' pocket engagement, you must rigidify the scaffold or mask the basic amine.



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Workflow for structure-based hit-to-lead optimization of diazepam scaffolds.

Protocol: Structure-Guided Permeability Optimization

A self-validating workflow to assess and improve passive permeability.

- Conformational Docking: Use molecular dynamics (MD) simulations to map the active conformation of the diazepane hit. Identify which of the three exit vectors is responsible for the potency boost.
- Rational Design (Fluorination/Amidation): Synthesize analogs where the non-essential basic nitrogen is converted to an amide, or introduce an adjacent electron-withdrawing group (e.g., fluorine) to lower the pKa of the amine from ~9.0 to ~7.5.
- Caco-2 Bidirectional Assay:
 - Seed Caco-2 cells on polycarbonate transwell filters and culture for 21 days.
 - Dose the apical (A) and basolateral (B) chambers with 10 μ M of the test compound. Include Propranolol (high permeability control) and Atenolol (low permeability control) to validate monolayer integrity.
 - Measure transport over 2 hours using LC-MS/MS. Calculate the apparent permeability (P_{app}) and the Efflux Ratio ($ER = P_{app}(B \rightarrow A) / P_{app}(A \rightarrow B)$). An $ER > 2.5$ indicates active efflux liability.

ADME & Physicochemical Property Optimization

Q: Our diazepane hits are rapidly cleared in liver microsomes. What is the mechanism of clearance, and how can we stabilize the scaffold?

The Science (Causality): Diazepanes are highly susceptible to Cytochrome P450 (CYP)-mediated metabolism. The electron-rich, basic nitrogens facilitate single-electron transfer to the CYP heme iron, leading to rapid N-dealkylation or α -carbon oxidation (forming reactive iminium intermediates)[3]. Because the 7-membered ring is less sterically hindered than fused bicyclic systems, the α -protons are highly accessible to metabolic enzymes.

Troubleshooting Strategy: Block the site of metabolism by introducing steric bulk (e.g., α -methylation) or reduce the electron density of the nitrogen by modulating its pKa.

Protocol: In Vitro Microsomal Stability Assay

A self-validating system to quantify intrinsic clearance (CL_{int}).

- Preparation: Thaw human or rat liver microsomes (HLM/RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
- Incubation: Add the diazepam test compound to a final concentration of 1 μ M. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.
- Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
- Sampling & Quenching: Extract 50 μ L aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard.
- Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ($t_{1/2}$) of the parent compound.
- Calculation: Calculate intrinsic clearance using the formula: $CL_{int} = (0.693/t_{1/2}) \times (1/\text{protein concentration})$.

Quantitative Data: Scaffold Property Comparison

Summary of typical parameter shifts when transitioning from a piperazine lead to a diazepam hit, and the targets for an optimized lead.

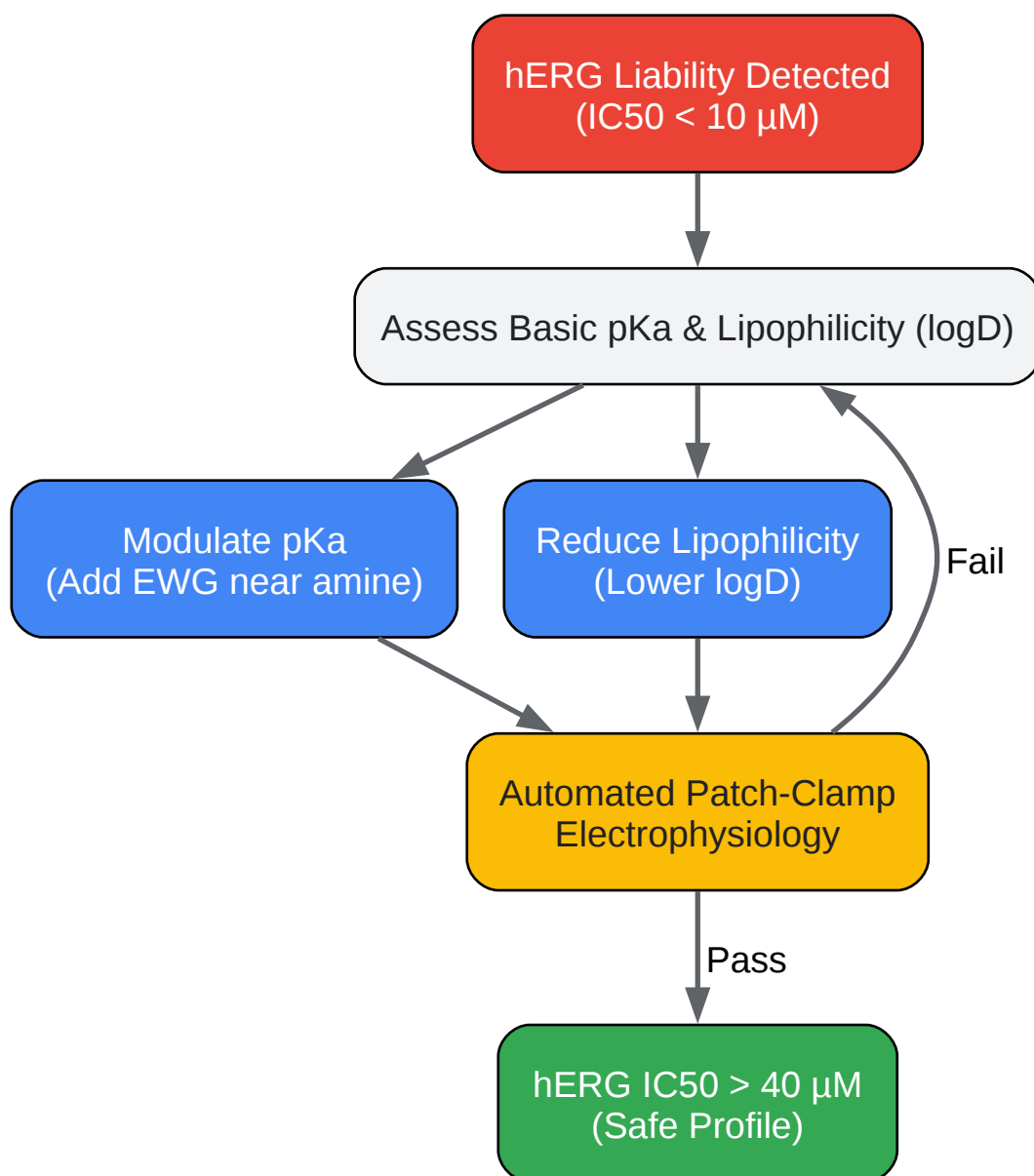
Parameter	Piperazine Lead	Diazepam Hit	Optimized Diazepam Lead
Target IC50	150 nM	16 nM	20 nM
Basic pKa	8.2	9.1	7.5 - 8.0
Lipophilicity (logD at pH 7.4)	2.1	2.8	1.5 - 2.0
hERG IC50	>50 μ M	8 μ M	>40 μ M
Microsomal CL _{int}	15 μ L/min/mg	85 μ L/min/mg	<25 μ L/min/mg

Mitigating Cardiotoxicity (hERG Liability)

Q: Our most potent diazepane compound shows significant hERG channel inhibition ($IC_{50} < 10 \mu M$). How can we engineer this liability out without losing target potency?

The Science (Causality): The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous. Its inner pore contains key aromatic residues (Tyr652 and Phe656) that engage in π -cation and hydrophobic interactions with drug molecules. The protonated basic amine of the diazepane ring acts as a perfect cation, while the lipophilic substituents of the drug bind the hydrophobic pocket[4]. If a basic diazepane has a high logD and a high pKa, it will almost certainly block hERG, leading to QTc prolongation and the risk of fatal arrhythmias.

Troubleshooting Strategy: hERG mitigation requires a dual-pronged approach: reducing the basicity (pKa) of the offending nitrogen and lowering the overall lipophilicity (logD) of the molecule[4].



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Decision tree for mitigating hERG channel liabilities in basic diazepanes.

Protocol: Automated Patch-Clamp Electrophysiology

A self-validating protocol to accurately quantify hERG block potency.

- Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest cells and suspend them in extracellular recording solution.

- **Electrophysiology Setup:** Load the cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration with a seal resistance of $>1 \text{ G } \Omega$.
- **Voltage Protocol:** Hold the membrane potential at -80 mV . Apply a depolarizing prepulse to $+20 \text{ mV}$ for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
- **Compound Application:** Perfuse the diazepane test compound at 5 ascending concentrations (e.g., 0.1, 1, 3, 10, 30 μM).
- **Validation Controls:** Always include 0.1% DMSO as a vehicle control (negative) and E-4031 or Dofetilide as a positive control (expected $\text{IC}_{50} \sim 10\text{-}50 \text{ nM}$).
- **Data Analysis:** Measure the peak tail current amplitude. Calculate the fractional block and fit the concentration-response curve using the Hill equation to determine the IC_{50} . A safe lead candidate should demonstrate an $\text{IC}_{50} > 40 \mu\text{M}$ ^[4].

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